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Compound of Interest

Compound Name: 6-Amino-benzooxazole-2-thiol

Cat. No.: B1283114

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
heterocyclic compound 6-Amino-benzooxazole-2-thiol. Due to the limited availability of
directly published complete spectra for this specific molecule, this document combines reported
data for structurally related compounds with predicted values based on established
spectroscopic principles. This guide also outlines detailed experimental protocols for acquiring
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
essential for the characterization of benzoxazole derivatives.

Introduction

6-Amino-benzooxazole-2-thiol is a member of the benzoxazole family, a class of heterocyclic
compounds that are of significant interest in medicinal chemistry and drug development.
Benzoxazole derivatives are known to exhibit a wide range of biological activities. Accurate
structural elucidation through spectroscopic methods is a critical step in the synthesis and
development of new therapeutic agents based on this scaffold.

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for 6-Amino-
benzooxazole-2-thiol and its close analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule.

H NMR (Proton NMR) Data

Solvent: DMSO-ds

Predicted Coupling
Proton Chemical Shift  Multiplicity Constant (J, Notes
(3, ppm) Hz)
H-4 ~7.0-7.2 d ~8.0
H-5 ~6.6-6.8 dd ~8.0,~2.0
H-7 ~6.9-7.1 d ~2.0
Chemical shift
can vary with
-NH:2 ~5.0-6.0 brs - _
concentration
and temperature.
Thiol proton
chemical shift
can be highly
-SH ~12.0-13.0 brs - ]
variable and may
exchange with
solvent.
In the thione
. tautomer, this
-NH (thione )
~11.0-12.0 brs - proton is
tautomer)
attached to the
ring nitrogen.
13C NMR (Carbon NMR) Data
Solvent: DMSO-de
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Predicted Chemical Shift

Carbon © | Notes
» PPM

Thione carbon is significantly
C-2 (C=S) ~180-190 ]

deshielded.
C-4 ~110-115
C-5 ~115-120

Carbon bearing the amino
C-6 ~140-145

group.
C-7 ~100-105
C-8 (C-0) ~145-150
C-9 (C-N) ~135-140

Note: The predicted chemical shifts are based on data from related benzoxazole derivatives,
including 6-nitrobenzo[d]oxazol-2-amine and 6-methylbenzo[d]oxazol-2-amine[1]. The
presence of the amino group at the 6-position is expected to cause an upfield shift (to lower
ppm values) for the aromatic protons and carbons compared to the unsubstituted benzoxazole-
2-thiol.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://pubs.acs.org/doi/10.1021/acsomega.9b02702
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Expected Wavenumber

Functional Group Intensity
(cm™)

N-H Stretch (Amino) 3400-3200 Medium, Doublet

S-H Stretch (Thiol) 2600-2550 Weak

C=S Stretch (Thione) 1200-1050 Medium-Strong

Aromatic C-H Stretch 3100-3000 Medium

C=N Stretch 1640-1610 Medium

C-N Stretch 1350-1250 Medium

C-O Stretch 1250-1200 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and elemental composition.

lon Expected m/z Notes

Molecular ion peak
[M+H]* 167.02

(protonated).
[M]*+ 166.01 Molecular ion peak.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance or similar,

operating at a proton frequency of 400 MHz or higher.

Sample Preparation:

* Weigh approximately 5-10 mg of the purified 6-Amino-benzooxazole-2-thiol sample.
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e Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-de) in a clean NMR tube.

o Ensure the sample is fully dissolved; gentle warming or sonication may be used to aid
dissolution.

e The solution should be clear and free of any particulate matter.
Data Acquisition:

e 1H NMR: Standard acquisition parameters include a spectral width of 0-15 ppm, a sufficient
number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans), and a
relaxation delay of 1-2 seconds.

e 13C NMR: A wider spectral width (0-200 ppm) is required. Due to the lower natural
abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation
delay (2-5 seconds) are typically necessary. Proton decoupling is used to simplify the
spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

e Place a portion of the powder into a pellet press and apply pressure to form a thin,
transparent pellet.

Data Acquisition:
» Record a background spectrum of the empty sample compartment.

o Place the KBr pellet in the sample holder and acquire the sample spectrum.
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e The spectrum is typically recorded over a range of 4000-400 cm~1.

Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as
Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI).

Sample Preparation:

e Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as
methanol or acetonitrile.

e The solution may be introduced into the mass spectrometer via direct infusion or through a
liquid chromatography (LC) system.

Data Acquisition:

e The mass spectrometer is typically operated in positive or negative ion mode to detect the
molecular ion and its fragments.

o High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and
confirm the elemental composition of the compound.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the
tautomeric forms of 6-Amino-benzooxazole-2-thiol.
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Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: Tautomeric equilibrium between the thiol and thione forms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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